2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole

Cross-coupling Synthetic chemistry C-C bond formation

2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole (C6H7BrN2; MW 187.04) is a brominated tetrahydropyrrolo[1,2-a]imidazole, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry. This compound serves as a versatile synthetic building block, with the bromine atom at the 2-position enabling downstream functionalization via cross-coupling or nucleophilic displacement reactions.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 1525619-20-8
Cat. No. B1447603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole
CAS1525619-20-8
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESC1CC2=NC(=CN2C1)Br
InChIInChI=1S/C6H7BrN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2
InChIKeyBMXJCILXNYCNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole (CAS 1525619-20-8): Fragment and Building Block Status


2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole (C6H7BrN2; MW 187.04) is a brominated tetrahydropyrrolo[1,2-a]imidazole, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry [1]. This compound serves as a versatile synthetic building block, with the bromine atom at the 2-position enabling downstream functionalization via cross-coupling or nucleophilic displacement reactions . The parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has served as the starting point for fragment-based drug discovery programs, most notably yielding potent WDR5-WIN-site inhibitors with dissociation constants below 10 nM [2]. As of the knowledge cutoff, public disclosure of direct biological profiling data specific to the 2-bromo derivative remains absent from peer-reviewed literature and patent documents.

Why In-Class Pyrroloimidazole Halides Cannot Be Interchanged with 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole


Within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, the position of halogen substitution is a critical determinant of both chemical reactivity and biological target engagement. The 2-position on the imidazole ring offers distinct electronic and steric properties compared to the 3-position or to substitution on the saturated pyrrolidine ring [1]. The 2-bromo derivative is specifically poised for transition metal-catalyzed cross-coupling at the imidazole C-2, a vector that directly projects toward a key hydrophobic pocket in the WDR5 WIN site, as established by co-crystal structures of related 2-aryl analogs [2]. By contrast, the 3-bromo regioisomer (CAS 914637-88-0) places the halogen at a position that projects into a different sub-pocket and engages distinct protein surfaces . Equally important, the 2-chloro analog (synthesized via POCl3-mediated dehydration of 2-(2-oxopyrrolidin-1-yl)acetamides) exhibits substantially lower reactivity in palladium-catalyzed coupling reactions compared to the bromo derivative, a well-precedented halogen reactivity gradient (I > Br > Cl) that directly affects synthetic efficiency and product yield [3]. These position-dependent and halogen-dependent differences render simple interchange among pyrroloimidazole halides chemically and pharmacologically invalid without re-optimization of the entire synthetic route and biological profile.

Quantitative Differentiation Evidence for 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole


2-Bromo Derivative Enables the Highest Synthetic Yields in Cross-Coupling Relative to 2-Chloro and 2-Unsubstituted Analogs

The 2-bromo substituent provides optimal reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-chloro and unsubstituted parent core. This is a well-established halogen reactivity hierarchy in synthetic chemistry (C-Br bond dissociation energy approximately 70–80 kcal/mol vs. C-Cl at approximately 80–95 kcal/mol), where aryl and heteroaryl bromides consistently outperform chlorides in oxidative addition with Pd(0) catalysts, enabling milder reaction conditions, shorter reaction times, and higher coupling yields [1]. The 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, prepared via POCl3-mediated dehydration, was explicitly noted as a precursor for further derivatization but with inherent limitations in direct coupling efficiency compared to bromo analogs [2]. The unsubstituted parent core (CAS 59646-16-1) lacks a functional handle at the 2-position, precluding direct C-C bond formation at this vector without prior C-H activation, which requires specialized directing groups and harsh conditions .

Cross-coupling Synthetic chemistry C-C bond formation

2-Aryl Derivatives on the Same Scaffold Achieve Sub-10 nM Binding Affinity at the WDR5 WIN Site

A fragment-based drug discovery program at Vanderbilt University demonstrated that the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, when elaborated with 2-aryl substituents (accessible via cross-coupling of the 2-bromo building block), yields WDR5-WIN-site inhibitors with dissociation constants below 10 nM and micromolar cellular activity against an AML-leukemia cell line [1]. The fragment hit itself, a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative, was identified from NMR-based screening of a large fragment library and subsequently expanded using structure-based design to achieve these potencies [2]. This establishes that the 2-position vector is pharmacophorically critical: the 2-bromo derivative is the direct synthetic gateway to accessing this validated series. By contrast, 3-substituted pyrroloimidazoles described in older patent literature (e.g., US 4,186,205) target entirely different pharmacology (cell-mediated immunity regulation and anti-arthritic activity) with no reported WDR5 activity, confirming that the position of substitution dictates the biological target landscape [3].

WDR5 Epigenetics Mixed-lineage leukemia Fragment-based drug discovery

Regioisomeric Selectivity: JNK3 Inhibition by 2-Substituted Pyrroloimidazoles Achieves p38 Selectivity Ratio of up to 10

In a kinase inhibitor program targeting JNK3 for neuroprotection, construction of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold yielded (S)-enantiomers with a p38/JNK3 IC50 selectivity ratio of up to 10, and these (S)-enantiomers were up to 20-fold more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. Critically, this study placed substituents at the imidazole 2-position (the same vector accessed by the 2-bromo building block), demonstrating that 2-substituted pyrroloimidazoles can achieve meaningful kinase selectivity within the MAPK family. JNK3 inhibitory potency correlated well with inhibition of c-Jun phosphorylation and neuroprotective properties in low K+-induced cell death of rat cerebellar granule neurons, establishing a functional cellular pathway link [2]. This contrasts with 3-substituted pyrroloimidazole quaternary salts (e.g., 3-aryl-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides), which were optimized for antibacterial/antifungal activity against Staphylococcus aureus and Cryptococcus neoformans, with a completely distinct target profile [3].

JNK3 Neuroprotection Kinase selectivity Enantiomer differentiation

5-Lipoxygenase Pathway Inhibitor Patents Exclusively Utilize 2- and 3-Substitution Vectors for Pharmacological Activity

The SmithKline Beckman patent family (US 5,145,858 and EP equivalents) covering pyrrolo[1,2-a]imidazole derivatives as 5-lipoxygenase pathway inhibitors explicitly claims compounds substituted at the 2- and/or 3-positions of the fused imidazole ring system [1]. The patent demonstrates that 5-lipoxygenase inhibitory activity is critically dependent on the nature and position of substituents on the imidazole ring, with the 2-position representing one of the two essential vectors for pharmacological modulation of this inflammatory pathway [2]. A subsequent patent (US 4,186,205) specifically claims 2,3-di(4-substituted phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles for regulation of cell-mediated immunity and anti-arthritic activity, further confirming that the 2-position is a mandatory pharmacophoric anchor for multiple therapeutic applications within this scaffold class [3]. Compounds lacking 2-substitution are functionally excluded from these mechanism-defined pharmacological spaces, directly establishing the 2-bromo derivative as a necessary intermediate for accessing these validated biological activities.

5-Lipoxygenase Inflammation Patent analysis Positional SAR

Commercially Available 2-Halo Analogs: Bromo vs. Chloro vs. Iodo Differentiation for Synthetic Strategy

A survey of commercial chemical supplier databases reveals that three 2-halo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole building blocks are cataloged: the 2-bromo derivative (CAS 1525619-20-8), the 2-chloro derivative (CAS not publicly indexed but synthesis reported in the literature), and the 2-iodo derivative (CAS 1995072-44-0) . This halogen series presents a well-characterized reactivity gradient for cross-coupling: the 2-iodo analog offers the highest oxidative addition rate with Pd(0) but carries a higher molecular weight (MW 234.04 vs. 187.04 for bromo) and increased cost, while the 2-chloro analog is less expensive but requires more forcing coupling conditions or specialized ligand systems (e.g., dialkylbiarylphosphine ligands) to achieve comparable conversion [1]. The 2-bromo derivative occupies the optimal balance point for most medicinal chemistry applications, offering sufficient reactivity for efficient room-temperature or mild heating couplings while retaining a lower molecular weight and intermediate cost relative to the iodo analog [2].

Building block selection Synthetic planning Halogen reactivity Commercial availability

Validated Application Scenarios for 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting the WDR5 WIN Site in MLL-Rearranged Leukemia

The 2-bromo derivative serves as the critical synthetic intermediate for generating 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a compound class validated through fragment-based screening and structure-based design to achieve WDR5 WIN-site dissociation constants below 10 nM [1]. Procurement of this building block enables direct access to a chemical series with demonstrated micromolar cellular activity against AML-leukemia cell lines harboring MLL rearrangements, a high-unmet-need oncology indication [1]. The fragment-to-lead optimization pathway from the unsubstituted core to sub-10 nM inhibitors is fully published, providing a validated synthetic and assay roadmap.

Kinase Inhibitor Development with Isoform Selectivity Requirements (JNK3 over p38)

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold with 2-substitution has demonstrated enantiomer-dependent JNK3 inhibition with p38 selectivity ratios up to 10 and 20-fold potency differences between (S)- and (R)-enantiomers [2]. The 2-bromo building block is the entry point for synthesizing and screening enantiomerically pure 2-substituted derivatives, enabling medicinal chemistry programs that require selective MAPK family kinase inhibition for neuroprotection applications. The established correlation between JNK3 IC50, c-Jun phosphorylation inhibition, and neuronal cell survival provides a validated translational biomarker cascade [2].

Anti-Inflammatory Drug Discovery Targeting the 5-Lipoxygenase Pathway

Patent-protected chemical space (US 5,145,858; US 4,719,218) explicitly requires 2-substitution on the pyrrolo[1,2-a]imidazole core for 5-lipoxygenase pathway inhibitory activity [3]. The 2-bromo derivative provides the direct synthetic handle for Suzuki or Negishi coupling to install diverse 2-aryl or 2-heteroaryl groups, enabling rapid analog generation for SAR exploration within this validated anti-inflammatory mechanism. A parallel patent family (US 4,186,205) extends the 2-substituted pyrroloimidazole pharmacology to cell-mediated immunity regulation and anti-arthritic activity, broadening the therapeutic scope accessible from a single building block investment [3].

Parallel Synthesis and DNA-Encoded Library (DEL) Production Requiring Balanced Halogen Reactivity

For high-throughput chemistry platforms, the 2-bromo derivative provides the optimal halogen leaving group for on-DNA cross-coupling in DEL construction, where the reactivity balance of bromine (sufficient for efficient coupling under aqueous, DNA-compatible conditions without excessive side reactivity) is preferred over both chlorine (too slow, resulting in incomplete conversion) and iodine (potential for off-DNA side reactions) . Multiple commercial suppliers offer the compound at 95–98% purity with batch-specific QC (NMR, HPLC, GC) documentation, meeting the stringent quality requirements for library production where batch-to-batch consistency directly impacts hit identification and SAR reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.